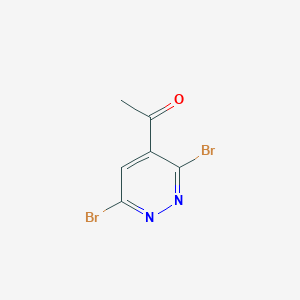![molecular formula C16H16N2O4S B11786557 6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)
6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both imidazole and thiazole rings in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Kondensation von 4,5-Dimethoxy-2-methylbenzaldehyd mit Thiosemicarbazid zur Bildung des entsprechenden Thiosemicarbazons. Dieser Zwischenstoff wird dann unter Verwendung eines geeigneten Cyclisierungsmittels, wie z. B. Phosphorylchlorid (POCl3), zum Imidazo[2,1-b]thiazol-Kern cyclisiert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, die jedoch für die großtechnische Synthese optimiert sind. Dies beinhaltet die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den Substituenten, die am aromatischen Ring vorhanden sind.
Gängige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurer oder basischer Umgebung.
Reduktion: NaBH4 in Methanol oder Ethanol.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) zur Bromierung.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf sein Potenzial als antimikrobielles und antimykotisches Mittel.
Medizin: Erforscht auf seine entzündungshemmenden und krebshemmenden Eigenschaften.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
5. Wirkmechanismus
Der Wirkmechanismus von 6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Beispielsweise kann sie die Aktivität von Cyclooxygenase (COX)-Enzymen hemmen, was zu entzündungshemmenden Wirkungen führt. Außerdem kann sie mit DNA oder Proteinen interagieren, was zu ihren krebshemmenden Eigenschaften führt.
Wirkmechanismus
The mechanism of action of 6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4-disubstituierte Thiazole: Bekannt für ihre antimikrobiellen und antimykotischen Aktivitäten.
Imidazolderivate: Weitgehend untersucht auf ihre vielfältigen biologischen Aktivitäten, darunter antimykotische und krebshemmende Eigenschaften.
Einzigartigkeit
6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonsäure ist einzigartig aufgrund des Vorhandenseins sowohl von Imidazol- als auch von Thiazolringen, die zu ihren besonderen chemischen Eigenschaften und ihrer Reaktivität beitragen. Diese Doppelringstruktur erhöht ihr Potenzial für verschiedene biologische Aktivitäten und macht sie zu einer wertvollen Verbindung für die wissenschaftliche Forschung.
Eigenschaften
Molekularformel |
C16H16N2O4S |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
6-(4,5-dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O4S/c1-8-5-12(21-3)13(22-4)6-10(8)11-7-18-9(2)14(15(19)20)23-16(18)17-11/h5-7H,1-4H3,(H,19,20) |
InChI-Schlüssel |
SPELFOIWXPWJNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2=CN3C(=C(SC3=N2)C(=O)O)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)
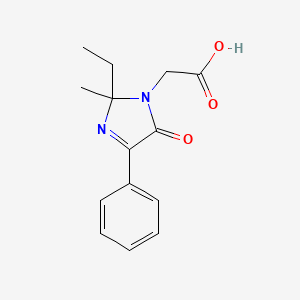
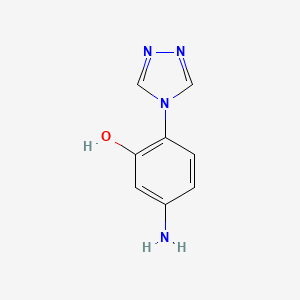

![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)


![2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11786532.png)
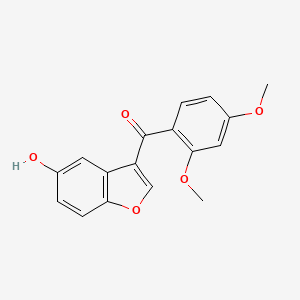
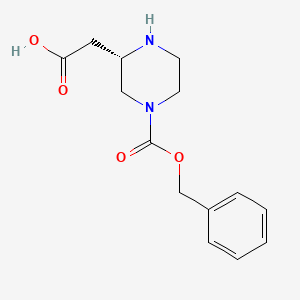

![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)

